Pyridine, 4-ethenyl-, polymer with diethenylbenzene

Catalog No.
S1493562
CAS No.
9017-40-7
M.F
C17H17N
M. Wt
235.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 4-ethenyl-, polymer with diethenylbenzen...

CAS Number

9017-40-7

Product Name

Pyridine, 4-ethenyl-, polymer with diethenylbenzene

IUPAC Name

1,2-bis(ethenyl)benzene;4-ethenylpyridine

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2

InChI Key

HUEZUDXJCGHIHG-UHFFFAOYSA-N

SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C

Synonyms

4-Vinyl-pyridine polymer with divinylbenzene; Diethenyl-benzene polymer with 4-ethenylpyridine; 4-Vinylpyridine-divinylbenzene copolymer; CR 2; CR 2 (vinyl polymer); Divinylbenzene-4-ethenylpyridine copolymer; Divinylbenzene-4-vinylpyridine copolymer

Canonical SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C
  • Ion exchange chromatography: The pyridine group can be functionalized to create charged moieties, allowing the polymer to capture and separate ions.
  • Catalysis: Pyridine-containing polymers can act as ligands or supports for catalysts in organic synthesis.
  • Sensor development: The interaction of the polymer with specific molecules can be used to design sensors for environmental monitoring or biomolecule detection.

Molecular Structure Analysis

This polymer consists of alternating units of 4-vinylpyridine and diethenylbenzene linked together through covalent bonds. The key features of its structure include:

  • Heterocyclic ring: The presence of a pyridine ring with its nitrogen atom introduces nitrogen-containing functionalities, potentially affecting properties like polarity and hydrogen bonding.
  • Vinyl groups: The vinyl groups (CH=CH2) provide sites for further chemical modification and cross-linking reactions, influencing the polymer's network structure.
  • Aromatic rings: Both pyridine and diethenylbenzene contain aromatic rings, contributing to rigidity and thermal stability of the polymer backbone.

The exact arrangement of these units can vary depending on the polymerization process. The ratio of 4-vinylpyridine to diethenylbenzene can also be controlled, influencing the final properties of the polymer.


Chemical Reactions Analysis

The synthesis of this specific polymer likely involves a free radical polymerization process. In this method, a radical initiator decomposes to form reactive species that attack the vinyl groups of 4-vinylpyridine and diethenylbenzene, initiating chain growth. The monomers then add to the growing polymer chain in a repeating fashion until the reaction is terminated.


Physical And Chemical Properties Analysis

  • High thermal stability: Aromatic rings and strong covalent bonds contribute to resistance to high temperatures.
  • Insoluble in many common solvents: The presence of aromatic rings and the cross-linked network structure can lead to insolubility in polar and non-polar organic solvents.
  • Swelling behavior: The polymer might swell in certain solvents due to interactions between the solvent and the polymer network.

Mechanism of Action (Not Applicable)

This section is not applicable as Pyridine, 4-ethenyl-, polymer with diethenylbenzene is a material and not a biological molecule. It does not have a specific mechanism of action within a living system.

  • Potential skin and eye irritation: Aromatic compounds can irritate the skin and eyes upon contact.
  • Dust inhalation hazards: Inhalation of dust particles from the polymer might cause respiratory irritation.
  • Unknown long-term effects: The long-term health effects of exposure to this specific polymer are not well documented.

Catalyst and Catalyst Support:

  • PVP serves as a complexing agent for metal ions, forming coordination complexes that act as catalysts for various reactions. For example, PVP-stabilized palladium nanoparticles are efficient catalysts for hydrogenation reactions .
  • Additionally, PVP's ability to form thin films makes it a suitable support material for immobilizing catalysts, facilitating separation and reusability .

Biomedical Applications:

  • PVP exhibits biocompatibility and low toxicity, making it a valuable material for drug delivery systems. It can encapsulate drugs and enhance their solubility and bioavailability .
  • PVP is also used in gene delivery applications due to its ability to form complexes with DNA and facilitate its cellular uptake .

Material Science Applications:

  • PVP's film-forming properties make it a valuable additive in various materials, such as adhesives, coatings, and membranes. It improves adhesion, flexibility, and other desired properties .
  • PVP is also used in the production of composite materials, where it acts as a binder or compatibilizer between different components .

Analytical Chemistry Applications:

  • PVP forms complexes with various metal ions, making it a valuable complexing agent in analytical chemistry. It is used in masking interferences, separation techniques, and gravimetric analysis .

Other Applications:

  • PVP finds applications in various other scientific fields, including sensors, corrosion inhibition, and environmental remediation .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Pyridine, 4-ethenyl-, polymer with diethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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